Product packaging for (e)-beta-2,3,4,5,6-hexachlorostyrene(Cat. No.:CAS No. 90301-92-1)

(e)-beta-2,3,4,5,6-hexachlorostyrene

Cat. No.: B1619820
CAS No.: 90301-92-1
M. Wt: 310.8 g/mol
InChI Key: RSEIQYACGPEBJD-UHFFFAOYSA-N
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Description

Overview of Polychlorinated Styrenes as Environmental Contaminants

Polychlorinated styrenes are not intentionally produced but are formed as unintentional by-products in various high-temperature industrial processes that involve chlorine and carbon. vurup.sk These processes can include the production of magnesium and the refining of aluminum. vurup.sk Structurally similar to other well-known persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), PCSs exhibit properties that lead to their long-term presence in the environment. Their chemical stability and resistance to degradation contribute to their persistence in soil, sediment, and water.

Once released into the environment, PCSs can be transported over long distances and tend to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. The environmental fate of these compounds is a critical area of study, as their persistence means that historical emissions can continue to pose a risk for extended periods.

Significance of (E)-β,2,3,4,5,6-Hexachlorostyrene in Environmental Research

The specific isomer, (E)-β,2,3,4,5,6-hexachlorostyrene, is a member of the hexachlorostyrene group. The "E" designation in its name refers to the stereochemistry at the double bond, indicating a specific spatial arrangement of the substituent atoms. While research has often focused on more abundant or commercially significant chlorinated compounds, the study of individual isomers like (E)-β,2,3,4,5,6-hexachlorostyrene is crucial for a comprehensive understanding of the environmental burden of PCSs.

Historical Research Context of Chlorostyrene Detection and Analysis

The history of chlorostyrene detection and analysis is closely linked to the broader evolution of environmental analytical chemistry. The development of sensitive analytical techniques, particularly gas chromatography (GC) coupled with mass spectrometry (MS), has been pivotal in identifying and quantifying trace levels of these compounds in complex environmental matrices.

Early environmental monitoring often focused on broader classes of contaminants like PCBs. However, as analytical capabilities improved, researchers were able to identify a wider range of chlorinated compounds, including PCSs. The separation of isomers, which have very similar physical and chemical properties, has been a significant challenge. vurup.sk High-resolution capillary GC columns have been instrumental in achieving the separation of various chlorostyrene isomers. vurup.sk

Historical trend data for many persistent organic pollutants show a decline in environmental concentrations following regulatory bans and improved industrial practices. nih.gov However, due to their persistence, these compounds can still be detected in various environmental compartments, including sediment and biota. figshare.comnih.gov The analysis of sediment cores, for instance, can provide a historical record of pollution, allowing scientists to track the timeline of contamination by compounds like (E)-β,2,3,4,5,6-hexachlorostyrene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl6 B1619820 (e)-beta-2,3,4,5,6-hexachlorostyrene CAS No. 90301-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90301-92-1

Molecular Formula

C8H2Cl6

Molecular Weight

310.8 g/mol

IUPAC Name

1,2,3-trichloro-4-(1,2,2-trichloroethenyl)benzene

InChI

InChI=1S/C8H2Cl6/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2H

InChI Key

RSEIQYACGPEBJD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Occurrence and Environmental Distribution of E β,2,3,4,5,6 Hexachlorostyrene

Global and Regional Presence in Environmental Compartments

Detailed quantitative data on the global and regional presence of (E)-β,2,3,4,5,6-hexachlorostyrene in several key environmental compartments remains limited in widely available scientific literature.

Specific concentration data for (E)-β,2,3,4,5,6-hexachlorostyrene in the water column of marine and freshwater ecosystems are not extensively documented in publicly accessible research. The monitoring of this particular isomer in water is not as common as for other persistent organic pollutants (POPs).

While chlorinated styrenes are known to undergo long-range atmospheric transport, specific atmospheric concentrations and deposition rates for (E)-β,2,3,4,5,6-hexachlorostyrene have not been widely reported. The compound's physical-chemical properties suggest it has the potential to be transported far from its sources, but dedicated monitoring data is scarce.

Biota Contamination and Bioaccumulation Tendencies

The lipophilic nature of (E)-β,2,3,4,5,6-hexachlorostyrene leads to its accumulation in the fatty tissues of organisms, a phenomenon known as bioaccumulation.

Research conducted in the North Atlantic has identified (E)-β,2,3,4,5,6-hexachlorostyrene in various fish species and commercial fish oils. In a notable study, this isomer was found to be the dominant chlorostyrene in all but one of the fish samples analyzed. The concentrations reached up to 41 nanograms per gram (ng/g) on a fat basis. This indicates a significant potential for this compound to accumulate in marine food webs.

For comparison, another isomer, α,2,3,4,5,6-hexachlorostyrene, was also detected in most of the same fish samples, but at lower concentrations, ranging from non-detectable levels up to 9.2 ng/g fat. The variance in concentrations between different chlorostyrene isomers in the same organisms suggests differences in their sources, environmental fate, or bioaccumulation potential.

Below is an interactive data table summarizing the concentrations of hexachlorostyrene isomers found in fish and fish oils from the North Atlantic.

CompoundConcentration Range (ng/g fat)Notes
(E)-β,2,3,4,5,6-HexachlorostyreneUp to 41Dominant chlorostyrene in most samples.
α,2,3,4,5,6-Hexachlorostyrene0 - 9.2Found in most fish samples at lower concentrations.

This data is based on studies of fish and fish oils from the North Atlantic.

While direct data for (E)-β,2,3,4,5,6-hexachlorostyrene in other specific aquatic and terrestrial organisms is limited, studies on related chlorinated styrenes provide evidence of their bioaccumulation in a variety of species. For instance, octachlorostyrene (B1206481), a more heavily chlorinated styrene (B11656), has been detected in shrimp, various marine fish, and the livers of harbour porpoises. In harbour porpoises, the mean concentration of octachlorostyrene was reported to be 1.90 ng/g on a wet weight basis. The presence of these related compounds in marine mammals, which are high on the food chain, points to the potential for biomagnification of chlorinated styrenes in general.

Congener Patterns and Dominance of (E)-β,2,3,4,5,6-Hexachlorostyrene in Biological Samples

Analysis of biological samples from various aquatic environments has revealed specific congener patterns for polychlorinated styrenes (PCSs), with (E)-β,2,3,4,5,6-hexachlorostyrene frequently emerging as a dominant compound. In studies of fish harvested from different regions of the North Atlantic, this specific hexachlorostyrene isomer was found to be the most abundant PCS in nearly all samples analyzed. researchgate.net

Concentrations of (E)-β,2,3,4,5,6-hexachlorostyrene in these fish samples reached up to 41 ng/g fat. researchgate.net This level of prevalence suggests a significant presence and potential for bioaccumulation in marine ecosystems. The consistent dominance of this congener points towards its high stability and persistence in the environment. Research indicates that the prevalence of (E)-β,2,3,4,5,6-hexachlorostyrene is likely a result of direct industrial input into the environment rather than formation through the environmental degradation of other chlorinated compounds. researchgate.net While it is a predominant congener in fish, the distribution patterns can show considerable dissimilarities between different species and even in different products derived from them, such as fish oils. researchgate.net

Table 1: Dominance of (E)-β,2,3,4,5,6-Hexachlorostyrene in North Atlantic Fish

Compound Maximum Concentration (ng/g fat) in Fish Dominance Status
(E)-β,2,3,4,5,6-Hexachlorostyrene 41 Dominant in most samples
Octachlorostyrene 24 Second most abundant
α,2,3,4,5,6-Hexachlorostyrene 9.2 Low concentrations

Comparative Analysis with Other Polychlorinated Styrenes

The environmental distribution of (E)-β,2,3,4,5,6-hexachlorostyrene is often considered in the context of other related chlorinated compounds, particularly other polychlorinated styrenes with varying degrees of chlorination.

(E)-β,2,3,4,5,6-Hexachlorostyrene is frequently detected alongside other PCSs, most notably octachlorostyrene and various isomers of heptachlorostyrene. researchgate.netepa.gov In the aforementioned studies of North Atlantic fish, octachlorostyrene was the second most dominant PCS, with concentrations reaching up to 24 ng/g fat. researchgate.net A positive correlation was observed between the concentrations of (E)-β,2,3,4,5,6-hexachlorostyrene and octachlorostyrene in these fish samples, suggesting a common source or similar transport and fate pathways in the marine environment. researchgate.net

In addition to octachlorostyrene, several heptachlorostyrene isomers have been identified in biological samples. researchgate.net The co-occurrence of these compounds is significant as octachlorostyrene is a known by-product of high-temperature industrial processes involving chlorine, such as magnesium production and aluminum refining. nih.gov The presence of (E)-β,2,3,4,5,6-hexachlorostyrene and heptachlorostyrenes in the same samples indicates that they are part of a complex mixture of contaminants originating from such industrial activities. epa.govnih.gov Studies of fish from the Great Lakes have also confirmed the presence of octachlorostyrene along with isomers of heptachloro- and hexachlorostyrene. epa.gov

The distribution patterns of chlorostyrene isomers can exhibit significant variability depending on the sample matrix and location. While (E)-β,2,3,4,5,6-hexachlorostyrene is a dominant congener in many fish samples, this is not universally the case. researchgate.net For instance, analysis of commercial fish oil products has shown more divergent ratios of PCS components. In some fish oil samples, 2,3,4,5,6-pentachlorostyrene or even octachlorostyrene was found to be the main component, displacing (E)-β,2,3,4,5,6-hexachlorostyrene from its dominant position. researchgate.net

This variability highlights the complex environmental behavior of these compounds. Factors such as differential partitioning, metabolism in different organisms, and specific industrial sources can influence the congener profile found in a particular environmental compartment. For example, another isomer, α,2,3,4,5,6-hexachlorostyrene, was detected in most North Atlantic fish samples but generally at much lower concentrations, ranging from non-detectable to 9.2 ng/g fat. researchgate.net The inconsistent patterns observed across different sample types underscore the need for congener-specific analysis to accurately assess environmental contamination by polychlorinated styrenes. researchgate.net

Table 2: Comparative Distribution of Polychlorinated Styrenes in Different Biological Matrices

Sample Matrix Dominant Compound(s) Key Findings
North Atlantic Fish (E)-β,2,3,4,5,6-Hexachlorostyrene Consistently dominant congener. researchgate.net
Fish Oils Variable: (E)-β,2,3,4,5,6-Hexachlorostyrene, 2,3,4,5,6-Pentachlorostyrene, or Octachlorostyrene Ratios of components are highly divergent. researchgate.net
Great Lakes Fish Octachlorostyrene (in higher contaminated areas) Co-occurs with various hepta- and hexachlorostyrene isomers. epa.gov

Sources and Formation Mechanisms of E β,2,3,4,5,6 Hexachlorostyrene

Industrial By-product Formation and Release

Scientific evidence points towards high-temperature industrial processes that utilize or generate chlorine as the primary source of (E)-β,2,3,4,5,6-hexachlorostyrene. These conditions facilitate complex chemical reactions that lead to the formation of various chlorinated organic compounds, including hexachlorostyrene isomers.

The synthesis of many chlorinated organic compounds, which are precursors to or are formed alongside (E)-β,2,3,4,5,6-hexachlorostyrene, occurs in high-temperature industrial settings. The chlor-alkali industry, which produces chlorine and caustic soda, is a significant source of chlorinated by-products. The use of graphite (B72142) anodes in some older processes has been associated with the formation of chlorinated organics. miga.org Modern facilities often utilize metal anodes, which are known to reduce the generation of these unintended compounds. miga.org

The presence of (E)-β,2,3,4,5,6-hexachlorostyrene has been detected in environmental samples, such as fish from the North Atlantic, often as the dominant chlorostyrene isomer. miga.org This environmental detection strongly suggests an industrial origin and subsequent long-range transport.

Electrolytic processes are central to the chlor-alkali industry and are a key area where by-product formation occurs. The electrolysis of brine (sodium chloride solution) to produce chlorine gas and sodium hydroxide (B78521) is an energy-intensive process that can create conditions ripe for the formation of chlorinated hydrocarbons. isca.intaylorfrancis.comresearchgate.net

There are three main types of electrolytic cells used in the chlor-alkali industry: mercury cells, diaphragm cells, and membrane cells. miga.orgisca.inresearchgate.net While membrane cell technology is considered the most modern and environmentally advantageous, older technologies have been associated with a higher potential for the generation of hazardous wastes. miga.orgisca.in The complex chemical environment within these cells, especially at the anode where chlorine is produced, can lead to the chlorination of residual organic matter, forming a range of chlorinated by-products.

The primary pathway for the release of (E)-β,2,3,4,5,6-hexachlorostyrene into the environment is through industrial wastewater. isca.inresearchgate.net Effluents from chlor-alkali plants and other facilities employing high-temperature chlorination can contain a cocktail of chlorinated organic compounds. isca.in These wastewaters, if not adequately treated, can introduce these persistent compounds into aquatic ecosystems.

The "brine muds," which are sludges from the brine purification step in the chlor-alkali process, represent another potential waste stream. miga.orgisca.in These muds can contain various impurities and residual chlorinated compounds.

Table 1: Industrial Processes and Release Pathways for (E)-β,2,3,4,5,6-Hexachlorostyrene

Industrial Process Key Conditions Formation Mechanism Release Pathway
Chlor-Alkali Production High-temperature electrolysis of brine Unintended chlorination of organic impurities Industrial wastewater effluents, brine muds
Magnesium Production High-temperature electrolysis of magnesium chloride By-product of the chlorination process Industrial wastewater and other waste streams

Distinguishing Direct Input from Environmental Degradation as Dominant Pathways

Determining whether the presence of (E)-β,2,3,4,5,6-hexachlorostyrene in the environment is due to direct industrial discharge or the breakdown of other pollutants is a complex scientific challenge. However, the isomer-specific characteristics of this compound provide valuable clues.

The detection of specific isomer patterns of chlorostyrenes in environmental samples, such as the dominance of the (E)-β isomer in fish, suggests a direct industrial source rather than indiscriminate environmental formation. miga.org If the compound were primarily formed through the environmental degradation of a precursor like octachlorostyrene (B1206481), a different and more varied isomer distribution might be expected.

Furthermore, advanced analytical techniques such as isomer-specific separation and identification using methods like HPLC-MS and HPLC-NMR coupling can help to create a "fingerprint" of the contamination source. nih.gov By comparing the isomer profile found in environmental samples to the profiles of known industrial waste streams, scientists can trace the pollution back to its origin.

Analytical Methodologies for E β,2,3,4,5,6 Hexachlorostyrene Quantification and Identification

Advanced Chromatographic Techniques

Advanced chromatographic techniques provide the necessary separation and detection capabilities for analyzing (E)-β,2,3,4,5,6-hexachlorostyrene, often found at trace levels in complex matrices.

Gas chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds like hexachlorostyrene. sigmaaldrich.com When coupled with mass spectrometry (MS), it offers a powerful tool for both quantification and unambiguous identification.

High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, provides superior separation efficiency compared to packed columns, which is essential for resolving isomers and separating the target analyte from matrix interferences. sigmaaldrich.com

Electron Impact (EI) is a hard ionization technique that bombards the analyte molecules with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a consistent, reproducible fragmentation pattern. taylorandfrancis.com This fragmentation is highly characteristic of the molecule's structure and can be used for identification by comparing the obtained spectrum with established mass spectral libraries. chromforum.org

When combined, HRGC-EIMS allows for the determination of the accurate mass of the molecular ion and its fragments. This high mass accuracy significantly enhances the confidence in compound identification, especially in complex environmental samples where isobaric interferences (compounds with the same nominal mass) are common.

Electron Capture Negative Ionization (ECNI) is a soft and highly selective ionization technique that is particularly sensitive for electrophilic compounds, such as those containing multiple halogen atoms. Instead of knocking an electron off the molecule like in EI, ECNI involves the capture of a low-energy electron by the analyte to form a negative ion. researchgate.net This process is highly efficient for polychlorinated compounds, leading to detection limits that are often orders of magnitude lower than those achievable with EIMS. For many chlorinated compounds, GC-ECNI-MS is a preferred method for trace-level quantification. researchgate.netmst.dk

However, when coupled with a Low-Resolution Mass Spectrometer (LRMS), which measures mass-to-charge ratios to the nearest whole number, significant challenges can arise. Studies on similarly structured compounds, like short-chain chlorinated paraffins (SCCPs) and polychlorinated terphenyls (PCTs), have shown that LRMS can suffer from mass overlap. youtube.comnist.gov Co-eluting compounds with the same nominal mass, such as certain polychlorinated biphenyls (PCBs), can interfere with the quantification of the target analyte, potentially leading to overestimation. nist.gov Interlaboratory studies on SCCPs have highlighted that results from the GC-ECNI-LRMS technique can exhibit high variability, emphasizing the need for robust quality control and careful method validation. youtube.com

To enhance sensitivity and selectivity, GC-MS analysis is often performed in the Selected Ion Monitoring (SIM) mode. researchgate.net Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. docbrown.info This allows the detector to focus on the ions of interest, significantly increasing the signal-to-noise ratio and lowering detection limits. researchgate.net

For reliable identification and quantification, a primary "quantifier" ion and one or more "qualifier" ions are chosen. libretexts.orgnih.gov The quantifier ion is typically the most abundant or unique ion in the mass spectrum and is used for concentration calculations. nih.gov The qualifier ions are used for identity confirmation; their intensity ratios relative to the quantifier ion must fall within a specified tolerance (e.g., ±20%) of the ratios observed in a pure standard. libretexts.org This approach is critical for distinguishing the target analyte from matrix interferences. libretexts.org For (E)-β,2,3,4,5,6-hexachlorostyrene (C₈H₂Cl₆, molecular weight ~340 Da), the ion selection would focus on the molecular ion cluster and characteristic fragment ions resulting from the loss of chlorine atoms.

Table 1: Principles of Ion Selection for SIM Analysis of Hexachlorostyrene

Ion Type Description Example Rationale for Hexachlorostyrene (C₈H₂Cl₆)
Quantifier Ion The most abundant and/or specific ion used for calculating the concentration of the analyte. The most intense peak in the molecular ion cluster (e.g., m/z 340, considering isotopes) would be a primary candidate if it is unique and free from interference.
Qualifier Ion 1 A second characteristic ion used to confirm the identity of the analyte. Another peak from the molecular ion cluster (e.g., m/z 342) would be selected. The isotopic pattern of chlorine provides a distinct signature.

| Qualifier Ion 2 | A third ion, often a fragment, to provide additional confirmation. | A fragment ion resulting from the loss of a chlorine atom (e.g., [M-Cl]⁺) or other characteristic fragmentation would be chosen to increase the certainty of identification. |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is less commonly used for non-polar, volatile compounds like hexachlorostyrene compared to GC. However, HPLC offers the advantage of operating at ambient temperature, which prevents thermal degradation of sensitive analytes that can sometimes occur in a hot GC injection port.

Key considerations for using HPLC for chlorostyrene analysis include:

Stationary Phase: Reversed-phase columns, such as those packed with C18 or Phenyl-1 materials, are typically used. chromforum.org These phases separate compounds based on hydrophobicity.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly employed as the mobile phase. chromforum.org

Volatility: Due to the volatile nature of styrenes, sample handling is crucial. Studies on similar aromatic compounds have shown that adding a co-solvent like methanol (B129727) to aqueous samples can limit evaporation losses while the samples are in the HPLC autosampler. chromforum.org

Detection: Hexachlorostyrene lacks a strong chromophore, which can limit the sensitivity of standard UV/Visible detectors. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is often necessary to achieve the required sensitivity and selectivity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation and Cleanup Techniques for Environmental Matrices

Before instrumental analysis, (E)-β,2,3,4,5,6-hexachlorostyrene must be extracted from the sample matrix (e.g., soil, sediment, water, or biological tissue) and purified to remove interfering substances. The complexity of environmental samples necessitates robust cleanup procedures to ensure reliable and accurate results.

Common sample preparation involves an extraction step followed by one or more cleanup steps. For solid samples like soil and sediment, extraction is typically performed using an organic solvent. taylorandfrancis.com For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used.

Several modern techniques have been developed to improve efficiency and reduce solvent consumption:

Solid-Phase Extraction (SPE): This is a widely used cleanup technique that partitions the analyte and interferences between a solid sorbent and a liquid phase. For chlorostyrene analysis in fish, SPE with a Florisil cartridge has been shown to be effective for purification after initial extraction. The general process involves conditioning the sorbent, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the target analytes with a stronger solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for the analysis of a wide range of analytes in food and environmental samples. libretexts.org It involves an initial extraction with acetonitrile, followed by a "salting-out" step to induce phase separation. Cleanup is achieved through dispersive SPE (dSPE), where a small amount of sorbent, such as primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (B86663) to remove water, is added to the extract. docbrown.info This method has been successfully modified for the analysis of chlorinated hydrocarbons from various matrices. nih.gov

Freezing-Lipid Filtration: For samples with high-fat content, such as fish tissue, a significant portion of the lipids can be removed by freezing the organic extract. The solidified fats can then be filtered out, simplifying subsequent cleanup steps.

Alkaline Saponification: This technique can be used for sediment samples to break down lipids and eliminate organic sulfur, which can interfere with GC analysis.

Table 2: Summary of Sample Preparation Techniques for Environmental Matrices

Technique Principle Target Matrix Key Advantages
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent and then eluted with a solvent. Water, Soil/Sediment Extracts Good for cleanup and concentration; high selectivity possible with different sorbents.
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. libretexts.org Soil, Meat, Fruits/Vegetables Fast, simple, low solvent use, and effective for a wide range of analytes. libretexts.org
Freezing-Lipid Filtration Lipids are precipitated from an organic extract at low temperatures and removed by filtration. Fatty Tissues (e.g., Fish) Simple and effective method for removing a large portion of lipid interferences.

| Alkaline Saponification | Hydrolysis of lipids and other esters under basic conditions. | Sediments, Biota | Effectively removes lipids and elemental sulfur interferences. |

Table of Mentioned Compounds

Compound Name
(E)-β,2,3,4,5,6-Hexachlorostyrene
Acetonitrile
Chlorine
Magnesium Sulfate
Methanol
Polychlorinated Biphenyls (PCBs)
Polychlorinated Terphenyls (PCTs)
Primary Secondary Amine (PSA)
Short-Chain Chlorinated Paraffins (SCCPs)

Ultrasonication Extraction Methods

Ultrasonication, or ultrasound-assisted extraction (UAE), is an efficient method for extracting chlorostyrenes from solid samples. nih.govresearchgate.net This technique utilizes high-frequency sound waves to create a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the solvent. lsu.edu The collapse of these bubbles generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt the sample's cell structure, thin cell membranes, and enhance solvent penetration into the matrix. researchgate.netlsu.edu This process increases the mass transfer of the target analyte from the sample into the solvent, leading to higher extraction efficiency and significantly shorter extraction times compared to conventional methods. researchgate.netnih.gov

In the analysis of chlorostyrenes in fish tissue, a common procedure involves extraction by ultrasonication using a mixture of acetone (B3395972) and n-hexane (5:2, v/v). nih.gov This solvent system is effective for extracting lipophilic compounds like hexachlorostyrene from the tissue matrix. nih.gov The speed and efficiency of UAE make it a valuable first step in the analytical workflow. researchgate.net

Freezing-Lipid Filtration for Lipid Removal

Biological samples, such as fish tissue, have a high lipid content which can interfere with subsequent analytical steps. nih.gov Freezing-lipid filtration is a crucial delipidation (fat removal) step employed after the initial solvent extraction. nih.gov This technique is particularly effective for removing the bulk of fatty materials from the sample extract. nih.gov

The procedure involves cooling the extract to a low temperature, which causes the lipids to precipitate out of the solvent. The solidified lipids can then be separated by filtration. Research has demonstrated that by using freezing-lipid filtration, approximately 90% of the lipids present in a fish tissue extract can be eliminated. nih.gov A significant advantage of this method is that it removes a large portion of interfering lipids without a significant loss of the target chlorostyrene analytes, which remain dissolved in the cold solvent mixture. nih.gov

Solid-Phase Extraction (SPE) for Purification

Following initial extraction and delipidation, further purification is necessary to remove any remaining interferences before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used sample cleanup technique based on the principles of chromatography. rsc.orgnih.gov It separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent (the stationary phase) packed in a cartridge. nih.gov

For the purification of chlorostyrene extracts, a SPE cartridge containing Florisil (a magnesium-silica gel adsorbent) is commonly used. nih.gov The process involves:

Conditioning: The Florisil cartridge is first prepared by washing it with a solvent, such as methanol, followed by the same solvent the sample is dissolved in to ensure proper interaction. mdpi.com

Loading: The sample extract is passed through the cartridge. The target analytes, like hexachlorostyrene, are adsorbed onto the Florisil material, while some impurities pass through. nih.gov

Washing: The cartridge is then washed with a specific solvent to remove any remaining weakly bound impurities.

Elution: Finally, a different solvent or solvent mixture is used to desorb the target analytes from the cartridge, collecting them in a clean fraction. For chlorostyrenes, an elution solvent of acetone/n-hexane (1:9, v/v) has been shown to effectively recover the compounds from the Florisil cartridge. nih.gov

This SPE step provides a more refined extract, which improves the accuracy and sensitivity of the final quantification. nih.govrsc.org

Quantification and Detection Limits in Complex Environmental and Biological Samples

The combination of ultrasonication, freezing-lipid filtration, and SPE cleanup, followed by analysis with gas chromatography-mass spectrometry (GC-MS), allows for the sensitive determination of chlorostyrenes in complex samples. nih.gov The performance of such an analytical method is characterized by its recovery, detection limits, and quantification limits.

Research on the determination of various chlorostyrenes in spiked fish tissue samples has demonstrated the effectiveness of this multi-step analytical approach. nih.gov The method shows high recovery rates and low detection limits, making it suitable for monitoring these pollutants in biological tissues. nih.gov

Table 1: Performance of an Analytical Method for Chlorostyrene Quantification in Fish Tissue This table is generated based on data for a suite of chlorostyrenes as reported in the cited literature.

Parameter Finding Source
Sample Matrix Fish Tissue nih.gov
Analytical Technique GC-MS-SIM nih.gov
Analyte Recovery 95-101% nih.gov

| Limit of Detection (LOD) | 0.05 to 0.1 ng/g | nih.gov |

Recovery refers to the percentage of the known amount of a substance that is successfully measured by the analytical method. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.

Development of Immunochemical Analytical Approaches (e.g., ELISA) for Chlorostyrenes

While chromatographic methods are precise, they can be time-consuming and require expensive equipment. researchgate.net Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for screening large numbers of samples. researchgate.netnih.gov

The development of an ELISA for small molecules like chlorostyrenes, which are not inherently immunogenic, requires a specialized approach. nih.govrsc.org The core of this process is the synthesis of a hapten . nih.govlsu.edu A hapten is a small molecule that is chemically modified and then conjugated (linked) to a large carrier protein, such as bovine serum albumin (BSA). nih.gov This hapten-protein conjugate is now large enough to be recognized by the immune system of an animal (e.g., a rabbit), which then produces antibodies that can specifically bind to the hapten. nih.govnih.gov

A sensitive, competitive indirect ELISA has been successfully developed for the detection of octachlorostyrene (B1206481) (OCS), a persistent and toxic chlorostyrene. nih.gov In this assay:

A coating antigen (a hapten-protein conjugate) is immobilized on the surface of a microtiter plate.

The sample (which may contain OCS) is added to the plate along with a limited amount of specific anti-OCS antibody.

The OCS in the sample and the OCS in the coating antigen compete to bind to the antibody.

If the sample contains a high concentration of OCS, it will bind most of the antibody, leaving little to bind to the plate. Conversely, a low OCS concentration in the sample allows more antibody to bind to the plate.

A secondary antibody linked to an enzyme is then added, which binds to the primary antibody already on the plate.

A substrate is added that produces a color change when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of OCS in the sample. rndsystems.com

This developed ELISA for OCS showed high sensitivity and specificity, with satisfactory recoveries in spiked water and sera samples, demonstrating its potential as a rapid screening tool for monitoring chlorostyrenes in environmental samples. nih.gov

Table 2: Performance Characteristics of a Developed ELISA for Octachlorostyrene (OCS)

Parameter Finding Source
Assay Type Competitive Indirect ELISA nih.gov
Target Analyte Octachlorostyrene (OCS) nih.gov
IC₅₀ Value 4.46 ng/mL nih.gov
Limit of Detection (LOD) 0.1 ng/mL nih.gov
Linear Detection Range 1.4 to 86.3 ng/mL nih.gov

| Mean Recovery (Spiked Samples) | 92% | nih.gov |

The IC₅₀ value is the concentration of the analyte that causes a 50% inhibition of antibody binding in a competitive assay, indicating the assay's sensitivity.

Environmental Fate and Transport of E β,2,3,4,5,6 Hexachlorostyrene

Transport Mechanisms in Environmental Media

The mobility of (E)-β,2,3,4,5,6-hexachlorostyrene in the environment is governed by several transport mechanisms that facilitate its distribution far from its original sources.

Atmospheric Dispersion and Wet/Dry Deposition

Once released into the atmosphere, (E)-β,2,3,4,5,6-hexachlorostyrene can undergo long-range transport. Atmospheric dispersion models are instrumental in simulating how pollutants like this are transported and dispersed. researchgate.net These models calculate pollutant concentrations at various locations by considering factors like wind speed and atmospheric stability. researchgate.net

The removal of such compounds from the atmosphere occurs through two primary deposition processes:

Dry Deposition: This involves the gravitational settling of particles and the uptake of gaseous compounds by surfaces like vegetation, soil, and water. arm.govvdi.de The rate of dry deposition is influenced by particle size, with larger particles settling more rapidly. arm.gov For gaseous forms, the deposition velocity is a key parameter used in models to quantify this process. epa.gov

Wet Deposition: This process involves the scavenging of atmospheric pollutants by precipitation, such as rain, snow, or fog. arm.govvdi.de Wet deposition can be a significant removal pathway, particularly for compounds that can partition into water droplets. nih.gov The efficiency of wet deposition varies depending on the intensity and duration of the precipitation event. nih.gov

Mathematical models are often employed to estimate the daily concentrations of pollutants and their deposition, taking into account both wet and dry processes. researchgate.netvdi.de

Migration in Aquatic Systems: Water Column and Sediment Interactions

In aquatic environments, the fate of (E)-β,2,3,4,5,6-hexachlorostyrene is heavily influenced by its interaction between the water column and sediments. nih.govresearchgate.net Due to its hydrophobic nature, this compound tends to adsorb to suspended particles and organic matter in the water.

This partitioning behavior leads to its accumulation in bottom sediments, which can act as both a sink and a long-term source of contamination. researchgate.net Resuspension of sediments, caused by events like storms or dredging, can re-introduce the compound into the water column. frontiersin.org The movement and concentration of such contaminants in streams and estuaries are often quantified using one-dimensional, steady-state models that account for these interactions. nih.govresearchgate.net The characteristics of the sediment, such as grain size and organic carbon content, play a crucial role in the extent of contaminant sequestration. researchgate.net

The salinity of the water can also be a significant factor, creating ecological barriers that influence the distribution of microbial communities responsible for potential degradation processes. nih.gov

Subsurface Transport in Porous and Fractured Media

Should (E)-β,2,3,4,5,6-hexachlorostyrene contaminate soil, its potential to migrate into groundwater is a significant concern. This subsurface transport is complex and depends on the geological medium.

Porous Media: In materials like sand and gravel, the compound's movement is primarily governed by advection with flowing groundwater and dispersion. Its strong tendency to sorb to organic matter in the soil can significantly retard its movement. The properties of the porous medium, such as porosity, tortuosity, and permeability, are critical in determining the rate of transport. researchgate.net

Fractured Media: In fractured rock, contaminant transport is often faster and more unpredictable. mcmaster.ca The primary pathways for movement are the interconnected fractures, while the rock matrix itself can act as a storage reservoir through diffusion. mcmaster.ca Modeling solute transport in such systems is challenging due to the heterogeneous nature of fracture networks. mcmaster.ca

Environmental Partitioning Behavior

The distribution of (E)-β,2,3,4,5,6-hexachlorostyrene among air, water, soil, and biota is determined by its partitioning coefficients. These values provide insight into where the compound is likely to accumulate in the environment.

Partition CoefficientValue/RangeDescription
Log Kow High (estimated > 5)The high octanol-water partition coefficient indicates a strong tendency to partition from water into fatty tissues of organisms, leading to bioaccumulation.
Log Koc High (estimated > 4)The high organic carbon-water (B12546825) partition coefficient suggests strong binding to organic matter in soil and sediment, reducing its mobility in water.
Henry's Law Constant (H) Moderate to HighThis value indicates a potential for volatilization from water surfaces into the atmosphere, contributing to its atmospheric transport.

Fate and Transport Modeling Approaches

To predict the environmental behavior of contaminants like (E)-β,2,3,4,5,6-hexachlorostyrene, scientists and environmental managers rely on mathematical models.

Development of Site Conceptual Models (SCM)

A Site Conceptual Model (SCM) is a critical tool in environmental assessment and remediation. It provides a framework for understanding the key processes that control the migration of contaminants at a specific location.

An SCM for a site contaminated with (E)-β,2,3,4,5,6-hexachlorostyrene would typically include:

Source Identification: Defining the location and nature of the contamination.

Transport Pathways: Identifying the routes the compound takes through the environment, such as leaching through soil to groundwater, runoff into surface water, and volatilization into the air. researchgate.net

Exposure Routes: Determining how human and ecological receptors might come into contact with the contaminant.

Governing Processes: Quantifying the influence of advection, dispersion, sorption, and degradation on the contaminant's fate. researchgate.net

By integrating site-specific data into an SCM, it is possible to predict future contaminant distributions and develop effective strategies for site management and remediation.

Application of Numerical Fate and Transport Models

Numerical fate and transport models are mathematical frameworks that describe the movement and transformation of chemicals through various environmental compartments. For a compound like (E)-β,2,3,4,5,6-hexachlorostyrene, which is expected to be persistent and bioaccumulative, multimedia environmental models are particularly relevant. eolss.netepa.gov These models divide the environment into interconnected compartments such as air, water, soil, and sediment, and simulate the transfer of the chemical between them. up.pt

Fugacity-based models are a common type of multimedia model used for this purpose. eolss.net Fugacity, a concept related to the escaping tendency of a chemical from a phase, is used to describe the equilibrium partitioning and transport between compartments. eolss.netnih.gov These models range in complexity from simple Level I models, which assume equilibrium and a closed system, to more complex Level IV models that account for non-steady-state conditions and intermedia transport processes. eolss.net

For a persistent organic pollutant such as (E)-β,2,3,4,5,6-hexachlorostyrene, models like the Quantitative Water Air Sediment Interaction (QWASI) model and SimpleBox are often employed. cefic-lri.org These models can simulate the long-term dynamics of the chemical, considering inputs from various sources and losses through degradation and advection. researchgate.net While specific applications of these models to (E)-β,2,3,4,5,6-hexachlorostyrene are not widely documented in publicly available literature, the principles derived from modeling other chlorinated hydrocarbons like hexachlorobenzene (B1673134) (HCB) and polychlorinated biphenyls (PCBs) are directly applicable. nih.gov

The application of these models requires a range of input parameters, including the chemical's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), environmental characteristics (e.g., temperature, wind speed, organic carbon content of soil), and emission rates. epa.gov

Table 1: Illustrative Input Parameters for a Multimedia Fate Model for (E)-β,2,3,4,5,6-Hexachlorostyrene

ParameterValueUnitEnvironmental Compartment
Molecular Weight308.78 g/mol N/A
Vapor Pressure0.001PaAir
Water Solubility0.005mg/LWater
Log Kow5.5-Biota, Sediment, Soil
Henry's Law Constant100Pa·m³/molAir-Water Interface
Half-life in Air365daysAir
Half-life in Water730daysWater
Half-life in Soil1825daysSoil
Half-life in Sediment3650daysSediment

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar persistent organic pollutants, due to the lack of specific experimental data for (E)-β,2,3,4,5,6-hexachlorostyrene in the reviewed literature.

Uncertainty Analysis in Predictive Environmental Modeling

A critical aspect of predictive environmental modeling is the assessment of uncertainty. The predictions of fate and transport models are subject to various sources of uncertainty, which can be broadly categorized as epistemic (due to a lack of knowledge) and aleatory (due to inherent variability). researchgate.net

Sources of Uncertainty:

Parameter Uncertainty: This arises from inaccuracies in the measurement or estimation of input parameters, such as the chemical's properties and environmental conditions.

Model Uncertainty: This stems from the simplifications and assumptions inherent in the model structure. All models are approximations of reality, and the choice of which processes to include or exclude introduces uncertainty.

Scenario Uncertainty: This relates to the assumptions made about emission sources, land use, and future environmental conditions (e.g., climate change). mit.edu

Methods for Uncertainty Analysis:

Sensitivity Analysis: This technique is used to identify the input parameters that have the most significant influence on the model output. By understanding which parameters are most critical, efforts can be focused on obtaining more accurate values for them.

Monte Carlo Simulation: This is a probabilistic method where the model is run multiple times with input parameters sampled from their respective probability distributions. The result is a distribution of possible output concentrations, which provides a quantitative measure of the uncertainty in the prediction. For instance, a Monte Carlo simulation for gamma-HCH involved 20,000 runs with randomly generated data to assess the reliability of the model outputs. researchgate.net

The results of an uncertainty analysis are often presented as confidence intervals or probability distributions for the predicted concentrations. This provides a more realistic picture of the potential environmental fate of the compound than a single deterministic prediction. For example, a study on PCB-153 showed that including spatial variation in emissions was highly relevant for reducing uncertainty in predictions for most environmental compartments. researchgate.net

Degradation and Transformation Pathways of E β,2,3,4,5,6 Hexachlorostyrene

Abiotic Transformation Processes in the Environment

Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a role in the environmental fate of many organic pollutants. For (E)-β,2,3,4,5,6-hexachlorostyrene, the key abiotic processes to consider are photodegradation, hydrolysis, and oxidation.

Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can induce the breakdown of chemical compounds. The photodegradation of polystyrene, a related polymer, is known to cause chain scission and discoloration upon irradiation. nih.gov For halogenated styrenes, such as poly (4-chlorostyrene), photodegradation in the presence of oxygen can lead to the formation of new absorption bands, indicating chemical transformation. researchgate.net Studies on other chlorinated aromatic compounds suggest that photodegradation can be a significant degradation pathway in surface waters. nih.gov The process can be influenced by the presence of dissolved organic matter, which can act as a photosensitizer. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH. snu.ac.krdtu.dk For chlorinated aromatic compounds, the chlorine atoms are generally tightly bound to the aromatic ring, making them relatively resistant to hydrolysis under typical environmental conditions. researchgate.net However, the presence of the vinyl group in hexachlorostyrene may influence its susceptibility to hydrolysis compared to fully saturated chlorinated aromatics. The hydrolysis rates for many chlorinated hydrocarbons have been studied, and these reactions are often slow. dntb.gov.ua

Oxidation: Oxidation reactions involve the loss of electrons. In the environment, oxidation can be initiated by reactive oxygen species such as hydroxyl radicals (•OH). The Fenton reaction, involving iron (II) and hydrogen peroxide, is a known process that generates hydroxyl radicals and can lead to the oxidation of chlorinated organic compounds. scispace.com While direct data on the oxidation of (E)-β,2,3,4,5,6-hexachlorostyrene is scarce, the principles of oxidation of aromatic compounds suggest that the aromatic ring could be a target for oxidative attack. dtic.mil

Interactive Data Table: Potential Abiotic Transformation Processes

ProcessDescriptionInfluencing FactorsTheoretical Relevance for (E)-β,2,3,4,5,6-Hexachlorostyrene
Photodegradation Degradation initiated by the absorption of light energy.Wavelength and intensity of light, presence of photosensitizers (e.g., dissolved organic matter).Likely to occur, especially in surface waters and on surfaces exposed to sunlight.
Hydrolysis Cleavage of chemical bonds by the addition of water.pH, temperature.Expected to be a slow process due to the stability of the carbon-chlorine bonds on the aromatic ring.
Oxidation Chemical reaction involving the loss of electrons.Presence of oxidizing agents (e.g., hydroxyl radicals), redox potential.Possible, particularly in environments where strong oxidants are present.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. The highly chlorinated nature of (E)-β,2,3,4,5,6-hexachlorostyrene suggests that it is likely to be recalcitrant to rapid biodegradation. However, theoretical frameworks derived from studies on other chlorinated and aromatic compounds can provide insights into potential metabolic pathways.

Aerobic Biodegradation Studies (Theoretical Framework from Related Compounds)

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize oxygenases to initiate the degradation of aromatic compounds. researchgate.netscispace.com The initial attack on the aromatic ring by dioxygenase enzymes can lead to the formation of catechols, which are then subject to ring cleavage. scispace.com For chlorinated aromatics, the degree of chlorination significantly affects their susceptibility to aerobic biodegradation, with lower chlorinated congeners being more readily degraded. eurochlor.org

A potential aerobic pathway for (E)-β,2,3,4,5,6-hexachlorostyrene could theoretically involve an initial oxidation of the vinyl side chain or the aromatic ring. Oxidation of the vinyl group could lead to the formation of an epoxide, which can then be further metabolized. researchgate.netnih.govnih.gov Alternatively, dioxygenase attack on the aromatic ring could lead to the formation of a chlorinated catechol, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids. However, the high number of chlorine substituents would likely make this process slow and energetically unfavorable for the microorganisms. eurochlor.org The degradation of some chlorinated ethenes is known to be a co-metabolic process, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. snu.ac.kreurochlor.orgepa.gov

Anaerobic Biodegradation Studies (Theoretical Framework from Related Compounds)

Under anaerobic conditions (in the absence of oxygen), the primary mechanism for the biodegradation of highly chlorinated compounds is reductive dechlorination. eurochlor.orgclu-in.org In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. eurochlor.org This process is generally more effective for highly chlorinated compounds. eurochlor.org

For (E)-β,2,3,4,5,6-hexachlorostyrene, a plausible anaerobic degradation pathway would involve the stepwise removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated styrene (B11656) isomers. These less chlorinated intermediates could then potentially undergo further degradation, either anaerobically or, if conditions become aerobic, through aerobic pathways. The complete anaerobic degradation of some chlorinated ethenes to non-toxic end products like ethene has been observed. researchgate.netnih.gov The anaerobic degradation of aromatic compounds like benzene (B151609) has also been studied, often involving initial activation reactions such as carboxylation or hydroxylation. nih.gov

Microbial Biotransformation Potential

Microbial biotransformation refers to the structural modification of a chemical compound by microorganisms or their enzymes. frontiersin.org While specific studies on the microbial biotransformation of (E)-β,2,3,4,5,6-hexachlorostyrene are limited, the vast metabolic diversity of microorganisms suggests that some strains may possess the enzymatic machinery to transform this compound. scispace.com White-rot fungi, for example, are known to produce extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can degrade a wide range of persistent organic pollutants, including chlorinated compounds. biorxiv.org Bacteria capable of degrading styrene often do so via the formation of phenylacetic acid. researchgate.netnih.gov It is conceivable that certain microbial isolates could catalyze the initial steps of hexachlorostyrene degradation, potentially making it more amenable to further breakdown by other members of the microbial community.

Comparative Degradation Profiles of Chlorostyrene Isomers

The stability and degradation rates of chemical isomers can vary significantly. In the case of chlorostyrene isomers, factors such as the position of the chlorine atoms on the aromatic ring and the stereochemistry of the vinyl group ((E) vs. (Z) isomerism) can influence their environmental fate.

Generally, for alkenes, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric hindrance between substituent groups. psiberg.comlibretexts.orgyoutube.commasterorganicchemistry.com This suggests that (E)-β,2,3,4,5,6-hexachlorostyrene may be more stable and thus more persistent than its corresponding (Z) isomer.

Studies on the photodegradation of fluorostyrene isomers have shown that the position of the halogen substituent affects the photostability of the polymer, with poly(p-fluorostyrene) being the most stable. researchgate.net This indicates that the arrangement of chlorine atoms on the benzene ring of hexachlorostyrene isomers could also lead to differences in their degradation rates. The degradation of different isomers of hexachlorocyclohexane (B11772) (HCH), another chlorinated pollutant, also proceeds at different rates, with the β-isomer being the most persistent. youtube.com

Interactive Data Table: Factors Influencing Isomer-Specific Degradation

FactorDescriptionExpected Influence on (E)-β,2,3,4,5,6-Hexachlorostyrene
Stereoisomerism (E/Z) The spatial arrangement of substituents around the double bond.The (E)-isomer is generally more stable than the (Z)-isomer, potentially leading to slower degradation. psiberg.comlibretexts.org
Positional Isomerism The location of chlorine atoms on the aromatic ring.The specific arrangement of chlorine atoms can affect the electronic properties and steric hindrance of the molecule, likely influencing its susceptibility to enzymatic attack and chemical reactions.
Number of Chlorine Substituents The degree of chlorination.Higher chlorination generally leads to greater resistance to aerobic degradation but can enhance the potential for anaerobic reductive dechlorination. eurochlor.org

Remediation Implications for Contaminated Sites

The degradation and transformation pathways of (E)-β,2,3,4,5,6-hexachlorostyrene have significant implications for the remediation of contaminated soil and groundwater. epa.govresearchgate.netjrte.orgresearchgate.net Given its likely persistence, effective remediation strategies may require a combination of physical, chemical, and biological approaches. scispace.comtaylorfrancis.comcascade-env.com

In Situ Remediation:

Bioremediation: For sites contaminated with hexachlorostyrene, enhanced bioremediation could be a viable option. This might involve biostimulation, where nutrients and electron donors are added to stimulate the activity of indigenous microorganisms capable of anaerobic reductive dechlorination. frontiersin.org If the necessary microbial populations are absent, bioaugmentation, the introduction of specific microbial cultures, could be considered. A sequential anaerobic-aerobic treatment approach could also be effective, where anaerobic conditions promote the initial dechlorination, followed by aerobic conditions to degrade the less chlorinated, more easily oxidized intermediates. eurochlor.org

In Situ Chemical Oxidation (ISCO): The application of strong oxidizing agents like permanganate (B83412) or persulfate, or the use of Fenton's reagent, could chemically degrade hexachlorostyrene in the subsurface. cascade-env.com

In Situ Chemical Reduction (ISCR): The use of reducing agents such as zero-valent iron (ZVI) can promote the abiotic reductive dechlorination of chlorinated compounds. scispace.com

Ex Situ Remediation:

Excavation and Disposal: The contaminated soil or sediment can be excavated and transported to a licensed landfill. jrte.org

Thermal Desorption: This technology involves heating the excavated soil to volatilize the contaminants, which are then captured and treated. jrte.org

Incineration: High-temperature incineration can destroy organic contaminants but can be costly and may produce hazardous byproducts if not properly controlled. frontiersin.org

Soil Washing: This process uses water and sometimes chemical additives to separate contaminants from the soil. jrte.org

Phytoremediation: Phytoremediation, the use of plants to clean up contaminated environments, could also be considered. taylorfrancis.comfrontiersin.org Certain plants can take up and accumulate, or help to degrade, organic pollutants in the soil through processes known as phytoextraction and rhizodegradation. frontiersin.org

Isomerism and Advanced Structural Elucidation of E β,2,3,4,5,6 Hexachlorostyrene

Stereoisomeric Considerations: (E) and (Z) Isomers of Hexachlorostyrene

Geometric isomerism, a form of stereoisomerism, is possible in hexachlorostyrenes containing a carbon-carbon double bond in the side chain, such as β-2,3,4,5,6-hexachlorostyrene. This isomerism arises from the restricted rotation around the C=C double bond, leading to two possible spatial arrangements of the substituents. savemyexams.com These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgchemguide.co.uk

To assign the configuration, each substituent on the double-bond carbons is given a priority based on atomic number; the higher the atomic number of the atom directly attached, the higher the priority. libretexts.orglibretexts.org

At the α-carbon (Cα): This carbon is attached to a hydrogen atom and a pentachlorophenyl group. The carbon of the pentachlorophenyl ring has a higher atomic number than hydrogen, so the pentachlorophenyl group has higher priority.

At the β-carbon (Cβ): This carbon is attached to a hydrogen atom and a chlorine atom. Chlorine has a higher atomic number than hydrogen, giving it the higher priority.

The (E) and (Z) designations are then determined as follows:

(E)-isomer: The letter 'E' comes from the German word entgegen, meaning "opposite". In this isomer, the two higher-priority groups (the pentachlorophenyl group and the chlorine atom) are located on opposite sides of the double bond. wikipedia.orgchemguide.co.uk

(Z)-isomer: The letter 'Z' comes from the German word zusammen, meaning "together". In this configuration, the two higher-priority groups are on the same side of the double bond. wikipedia.orglibretexts.org The existence of (Z)-β-2,3,4,5,6-hexachlorostyrene is documented, confirming that both stereoisomers are known chemical entities. guidechem.comchemicalbook.com

The synthesis and separation of (E) and (Z) isomers of substituted styrenes can be achieved through stereoselective synthesis routes or by separation of isomer mixtures using techniques like column chromatography. nih.govrsc.orgrsc.org

Differentiation from Positional Isomers, e.g., α,2,3,4,5,6-Hexachlorostyrene

Beyond stereoisomerism, (E)-β,2,3,4,5,6-hexachlorostyrene must be distinguished from its positional isomers. A key positional isomer is α,2,3,4,5,6-hexachlorostyrene (CAS No. 68705-15-7). chemicalbook.com The fundamental difference between these two isomers lies in the placement of the sixth chlorine atom on the vinyl side chain.

(E)-β,2,3,4,5,6-Hexachlorostyrene: The structure is a pentachlorophenyl group bonded to a chloroethenyl group (-CH=CHCl). The chlorine is on the terminal (beta) carbon of the double bond.

α,2,3,4,5,6-Hexachlorostyrene: The structure is a pentachlorophenyl group bonded to a dichlorovinyl group (-CCl=CH₂). chemicalbook.com The chlorine is on the alpha carbon, the same carbon that is attached to the aromatic ring.

This seemingly minor shift in an atom's position results in two distinct molecules with different physical and chemical properties. Their differentiation is not possible by mass alone, as they have the same molecular formula (C₈H₂Cl₆) and molecular weight (approx. 310.8 g/mol ). guidechem.comchemicalbook.com Therefore, structural elucidation relies on spectroscopic methods that are sensitive to the local electronic and magnetic environments of the atoms, as detailed in the following sections.

Advanced Spectroscopic Characterization for Isomer Identification and Purity Assessment

A suite of spectroscopic techniques provides the necessary data to confirm the precise isomeric form and assess the purity of a sample of (E)-β,2,3,4,5,6-hexachlorostyrene.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The expected NMR data for (E)-β,2,3,4,5,6-hexachlorostyrene provides clear markers for its identification.

¹H NMR Spectroscopy: The molecule has two protons on the vinyl side chain (Hα and Hβ) and no protons on the pentachlorinated aromatic ring. These two vinyl protons are in different chemical environments and are coupled to each other, resulting in two distinct signals, each split into a doublet. A key diagnostic feature for the (E) configuration is the magnitude of the coupling constant (³JHH), which is typically in the range of 11-18 Hz for trans-protons, significantly larger than the typical 6-14 Hz for cis-protons. hi.is

¹³C NMR Spectroscopy: A total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule (two vinyl and six aromatic carbons). The chemical shifts of the carbons in the pentachlorophenyl ring and the vinyl group are influenced by the attached chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-β,2,3,4,5,6-Hexachlorostyrene

NucleusAtomPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (J)Notes
¹H~6.5 - 7.5Doublet³JHH ≈ 11-18 HzProton on the carbon attached to the ring.
¹H~6.5 - 7.5DoubletProton on the terminal carbon.
¹³C~120 - 140SingletN/AVinyl carbon attached to the ring.
¹³C~120 - 140SingletN/ATerminal vinyl carbon attached to Cl.
¹³CAromatic Carbons~125 - 145Multiple SingletsN/ASix distinct signals expected for the pentachlorophenyl ring.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it excellent for identifying functional groups. rsc.org The IR spectrum of (E)-β,2,3,4,5,6-hexachlorostyrene would be characterized by several key absorption bands. The most definitive of these for confirming the (E)-isomer is the strong band for the out-of-plane C-H bending vibration of a trans-disubstituted alkene. lumenlearning.com

Table 2: Characteristic IR Absorption Bands for (E)-β,2,3,4,5,6-Hexachlorostyrene

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100-3000C-H StretchVinylic (=C-H)Medium
1650-1600C=C StretchAlkeneMedium-Weak
1600-1450C=C StretchAromatic RingMedium, Multiple Bands
975-960C-H Bend (Out-of-Plane)Trans-AlkeneStrong
800-600C-Cl StretchAryl & Vinyl HalideStrong, Complex

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the pentachlorophenyl ring and the vinyl group in hexachlorostyrene acts as a chromophore. The presence of chlorine atoms as auxochromes (groups that modify the light-absorbing capability of a chromophore) and the extended conjugation are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted styrene (B11656). hi.isuobabylon.edu.iq The spectrum would primarily show intense absorptions corresponding to π → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Data for (E)-β,2,3,4,5,6-Hexachlorostyrene

Transition TypeExpected λmax (nm)Chromophore
π → π*> 250 nmConjugated Pentachlorophenyl-Ethene System

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural clues based on its fragmentation pattern. chemguide.co.uk For (E)-β,2,3,4,5,6-hexachlorostyrene, the mass spectrum would exhibit a highly characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the M⁺ peak will appear as a cluster of peaks (M, M+2, M+4, etc.), with a distinctive intensity pattern that confirms the presence of six chlorine atoms.

Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragments helps to piece together the molecular structure. uni-saarland.delibretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of (E)-β,2,3,4,5,6-Hexachlorostyrene

m/z (for ³⁵Cl isotopes)Fragment IonLikely Origin
308[C₈H₂Cl₆]⁺Molecular Ion (M⁺)
273[C₈H₂Cl₅]⁺Loss of a Cl radical ([M - Cl]⁺)
272[C₈HCl₅]⁺Loss of an HCl molecule ([M - HCl]⁺)
247[C₆Cl₅]⁺Cleavage of the vinyl group, forming the pentachlorophenyl cation
61[C₂H₂Cl]⁺Cleavage of the C-C bond, forming the chloroethenyl cation

Compound Index

Crystallographic Characterization for Solid-State Structure

The determination of a molecule's solid-state structure through single-crystal X-ray diffraction is a definitive method for understanding its precise three-dimensional geometry, intermolecular interactions, and crystalline packing. This technique provides unequivocal proof of stereochemistry, bond lengths, bond angles, and torsional angles.

For (E)-β,2,3,4,5,6-hexachlorostyrene, such an analysis would be invaluable. It would confirm the trans configuration of the vinyl group relative to the pentachlorophenyl ring and detail the planarity or any distortion of the molecule. Furthermore, it would reveal how these molecules arrange themselves in a crystal lattice, which is governed by weak intermolecular forces such as van der Waals interactions and potential halogen bonding involving the chlorine atoms.

Inferred Structural Characteristics:

While direct experimental data is lacking, some structural characteristics can be inferred from the known structures of related compounds, such as other chlorinated benzenes and styrenes. It is anticipated that the pentachlorophenyl ring would be largely planar. The orientation of the β-chlorovinyl group relative to this ring would be of significant interest, as steric hindrance between the vinyl chlorine and the ortho-chlorine on the aromatic ring could lead to out-of-plane twisting.

Data from Related Compounds:

To provide context, crystallographic data for the parent compound, hexachlorobenzene (B1673134), is well-documented. Hexachlorobenzene crystallizes in the monoclinic space group P2₁/c. This information, however, can only offer a generalized insight into the packing of chlorinated aromatic rings and does not account for the structural influence of the chlorovinyl substituent in (E)-β,2,3,4,5,6-hexachlorostyrene.

Future Research:

The synthesis of a high-purity single crystal of (E)-β,2,3,4,5,6-hexachlorostyrene suitable for X-ray diffraction analysis would be a valuable endeavor. The resulting crystallographic data would fill a significant gap in the chemical literature, providing crucial benchmark data for computational models and aiding in the understanding of its environmental fate and transport.

Table of Expected Crystallographic Parameters (Hypothetical):

Should a crystallographic study be undertaken, the following parameters would be determined. The table below is a template representing the type of data that would be generated.

Parameter Expected Data
Chemical FormulaC₈H₂Cl₆
Formula Weight314.80 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, Pbca)
Unit Cell Dimensions (a, b, c)To be determined (in Å)
Unit Cell Angles (α, β, γ)To be determined (in °)
VolumeTo be determined (in ų)
Z (Molecules per unit cell)To be determined
Calculated DensityTo be determined (in g/cm³)
Absorption Coefficient (μ)To be determined (in mm⁻¹)
F(000)To be determined
Crystal SizeTo be determined (in mm)
TemperatureTo be determined (in K)
RadiationTo be determined (e.g., Mo Kα, λ = 0.71073 Å)
Theta range for data collectionTo be determined (in °)
Reflections collectedTo be determined
Independent reflectionsTo be determined
R-intTo be determined
Final R indices [I>2sigma(I)]To be determined
R indices (all data)To be determined
Goodness-of-fit on F²To be determined

Theoretical and Computational Investigations of E β,2,3,4,5,6 Hexachlorostyrene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wealth of information about the molecule's geometry, stability, and reactivity can be derived.

For a molecule like (E)-β,2,3,4,5,6-hexachlorostyrene, quantum chemical calculations would be employed to determine key molecular properties. These would include the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Such calculations would provide a three-dimensional picture of the molecule and offer insights into potential steric strain due to the presence of multiple chlorine atoms on both the phenyl ring and the vinyl side chain.

Furthermore, these calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. While experimental spectra provide this information, theoretical calculations can aid in the assignment of specific vibrational modes to the observed spectral bands. However, no specific quantum chemical calculations detailing these properties for (E)-β,2,3,4,5,6-hexachlorostyrene have been reported in the reviewed literature.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

For (E)-β,2,3,4,5,6-hexachlorostyrene, DFT calculations would be invaluable for understanding its electronic structure and energetics. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

DFT can also be used to calculate various electronic properties such as the dipole moment, polarizability, and electrostatic potential maps. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, providing insights into how it might interact with other molecules and its potential for intermolecular interactions. Despite the widespread use of DFT for studying chlorinated aromatic compounds, specific DFT studies on (E)-β,2,3,4,5,6-hexachlorostyrene are absent from the available scientific literature.

Modeling of Reaction Pathways and Isomeric Transformations

Computational modeling can be a powerful tool to investigate the potential reaction pathways and isomeric transformations of a molecule. For (E)-β,2,3,4,5,6-hexachlorostyrene, this could involve studying its thermal or photochemical isomerization to other hexachlorostyrene isomers.

By calculating the potential energy surface, computational chemists can identify transition states and intermediates along a reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the feasibility and kinetics of different transformation pathways. For instance, one could model the rotation around the single bond connecting the vinyl group to the phenyl ring or the potential for E/Z isomerization at the double bond. Such studies are crucial for understanding the stability and potential transformations of the compound under various conditions. At present, there are no published studies that have computationally modeled the reaction pathways or isomeric transformations of (E)-β,2,3,4,5,6-hexachlorostyrene.

Computational Prediction of Environmental Behavior Parameters

The environmental fate of a chemical is of significant concern, and computational models are increasingly used to predict how a substance will behave in the environment. For persistent organic pollutants (POPs), a category to which polychlorinated styrenes may belong, such predictions are particularly important.

Key environmental behavior parameters that can be computationally estimated include the octanol-water partition coefficient (log K_ow), which indicates a chemical's tendency to bioaccumulate, and its Henry's Law constant, which describes its partitioning between air and water. Other parameters such as soil sorption coefficients (K_oc) and atmospheric oxidation rates can also be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools.

These parameters are essential for environmental fate and transport models that predict the distribution of a chemical in different environmental compartments (air, water, soil, and biota). While general models exist for predicting these properties for classes of compounds, specific computational predictions for the environmental behavior of (E)-β,2,3,4,5,6-hexachlorostyrene are not documented in the scientific literature.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (E)-β-2,3,4,5,6-hexachlorostyrene, and how do they influence experimental design?

  • Answer : The compound (CAS 90301-92-1) has a molecular formula C₈H₂Cl₆ (molecular weight 310.82 g/mol) and a predicted density of 1.679 g/cm³. Its melting point is 115–116°C (in acetic acid), and the boiling point is estimated at 387.6±42.0°C . These properties necessitate careful solvent selection for synthesis (e.g., acetic acid for recrystallization) and thermal stability assessments during gas chromatography (GC) analysis. The high chlorine content also implies potential environmental persistence, requiring inert handling conditions .

Q. How can researchers reliably distinguish (E)-β-2,3,4,5,6-hexachlorostyrene from its stereoisomers in analytical workflows?

  • Answer : Use chiral chromatography (e.g., GC-MS with β-cyclodextrin columns) coupled with nuclear magnetic resonance (NMR) to resolve stereoisomers. For example, (Z)-β-2,3,4,5,6-hexachlorostyrene shares the same CAS number but differs in spatial configuration, leading to distinct retention times and spectral signatures . Reference standards (e.g., LA14185010CY alpha-2,3,4,5,6-hexachlorostyrene) are critical for calibration .

Q. What are the recommended protocols for environmental sampling and detection of this compound?

  • Answer : Soil/sediment samples require extraction via accelerated solvent extraction (ASE) with hexane/acetone (1:1 v/v), followed by cleanup using Florisil columns. Detection limits of 0.03 mg/kg are achievable via GC-ECD or HRMS, as validated in floodplain soil studies . Matrix-specific interferences (e.g., co-eluting chlorostyrenes) must be resolved using dual-column confirmation .

Advanced Research Questions

Q. What synthetic routes yield high-purity (E)-β-2,3,4,5,6-hexachlorostyrene, and how are stereochemical byproducts minimized?

  • Answer : The compound is synthesized via stereoselective halogenation of styrene derivatives under controlled radical conditions (e.g., using Cl₂/UV light). Isomer purity (>98%) is achieved through fractional crystallization in acetic acid, as the (E)-isomer preferentially crystallizes at 115–116°C . Computational modeling (DFT) of transition states can optimize reaction pathways to suppress (Z)-isomer formation .

Q. How do conflicting data on environmental half-lives of chlorostyrenes arise, and how can they be reconciled?

  • Answer : Discrepancies stem from isomer-specific degradation rates and matrix effects. For instance, (E)-β-2,3,4,5,6-hexachlorostyrene shows slower photodegradation in anaerobic sediments compared to aerobic environments due to reduced microbial activity. Meta-analyses should partition data by isomer, media (soil/water), and redox conditions . Contradictions in hexachloroethane studies highlight the need for standardized OECD 308/309 testing protocols .

Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?

  • Answer : Primary rodent cortical neuron cultures or SH-SY5Y cells exposed to 0.1–10 µM concentrations can evaluate cytotoxicity (via MTT assays) and oxidative stress (ROS/GSH assays). β-Hexachlorocyclohexane analogs induce mitochondrial dysfunction, suggesting similar mechanisms for hexachlorostyrenes. Dose-response curves must account for chlorine substitution patterns .

Q. How can computational toxicology predict the ecological risks of (E)-β-2,3,4,5,6-hexachlorostyrene?

  • Answer : QSAR models (e.g., EPI Suite) parameterize log Kow (estimated 5.2) and bioconcentration factors (BCF >1,000 in fish). Molecular docking studies with AhR or PPARγ receptors identify potential endocrine disruption. Field validation using benthic organisms (e.g., Chironomus riparius) in contaminated sediments is critical for refining predictions .

Methodological Notes

  • Data Contradictions : Cross-reference isomer-specific CAS entries (e.g., 90301-92-1 for (Z)-isomer vs. unlisted (E)-isomer) to avoid misidentification .
  • Analytical Standards : Use certified reference materials (e.g., LA14185010CY) to mitigate batch variability in GC-MS retention times .
  • Ethical Compliance : Adhere to EPA TSCA and DOT HAZMAT guidelines for handling chlorinated styrenes, including waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.